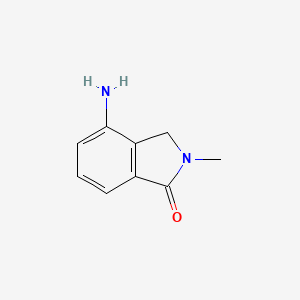

4-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

描述

属性

IUPAC Name |

4-amino-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFSVVXYFPSVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 152.16 g/mol. The compound features an isoindolinone core, which is known for its ability to interact with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindolinone derivatives. For instance, compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives exhibit significant activity against the HCT-116 human colon cancer cell line, suggesting a promising avenue for further development in cancer therapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 10.5 |

| Related Isoindolinones | P388 | 5.0 |

2. Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to GABA transporters. In vitro assays demonstrated that certain derivatives inhibit GABA uptake in human embryonic kidney cells expressing mouse GABA transporters (mGATs). This inhibition suggests potential applications in treating neurological disorders characterized by dysregulated GABAergic signaling .

| GABA Transporter | pIC50 Value |

|---|---|

| mGAT1 | 5.43 |

| mGAT3 | 5.36 |

3. Anti-inflammatory Properties

In addition to its neuropharmacological effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can modulate the expression of pro-inflammatory cytokines in macrophages, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- GABA Modulation : By inhibiting GABA transporters, it enhances GABAergic transmission, which can alleviate symptoms associated with anxiety and epilepsy.

- Cytokine Regulation : It appears to interfere with signaling pathways involved in inflammation, reducing the production of TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Anticancer Efficacy

A study conducted on several isoindolinone derivatives revealed that modifications at the amino group significantly affected their cytotoxicity against HCT-116 cells. The most potent derivative exhibited an IC50 value of 10.5 µM, indicating strong anticancer potential.

Case Study 2: Neuroprotective Effects

In a model assessing the effects on GABA transporters, a derivative of the compound was found to reduce GABA uptake by over 50% at a concentration of 100 µM, suggesting its potential as a therapeutic agent for anxiety disorders.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

4-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one has been investigated for its role as a pharmaceutical intermediate. Its structural properties allow it to be a precursor in the synthesis of various bioactive compounds. Research indicates that derivatives of this compound exhibit promising activities against several diseases, including cancer and inflammatory conditions .

Mechanism of Action

The compound's mechanism of action involves interaction with specific biological targets, notably neurotransmitter systems. It modulates metabotropic glutamate receptors (mGluRs), which are implicated in several neurological disorders. This modulation suggests potential therapeutic applications in treating conditions such as anxiety, depression, and neurodegenerative diseases.

Antimicrobial and Anticancer Properties

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Additionally, its anticancer potential has been explored through various in vitro studies, demonstrating efficacy against different cancer cell lines.

Case Study: Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value suggesting significant potency compared to standard chemotherapeutics .

Chemical Synthesis

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including reduction reactions involving nitro derivatives. For instance, the reaction of 4-nitro derivatives with ammonium formate in methanol yielded high purity and yield (up to 92%) under optimized conditions .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reduction with ammonium formate | 92% | Methanol at 35°C for 2 hours |

| Reduction in DMF | 83% | DMF at 100°C for 30 minutes |

Industrial Applications

Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals due to its unique properties. These applications extend to the development of polymers and other materials that require specific functional groups for enhanced performance.

相似化合物的比较

Key Properties:

- Physical State : Supplied as a 10 mM solution in DMSO or other solvents for laboratory use .

- Storage : Stable at 2–8°C in a sealed, moisture-free environment. Long-term storage (6 months) requires -80°C .

- Solubility : Solubility varies by solvent; heating to 37°C and sonication are recommended for dissolution .

- Purity : >98% purity, validated by HPLC and mass spectrometry .

Comparison with Structurally Similar Isoindol-1-one Derivatives

Structural and Functional Group Variations

The isoindol-1-one scaffold is highly modular, with substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of 4-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one and its analogs:

准备方法

Catalytic Reduction of 4-Nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one

One well-documented method to prepare the amino derivative involves the reduction of the corresponding nitro compound:

-

- Catalyst: Palladium on carbon (Pd/C)

- Reducing Agent: Ammonium formate (transfer hydrogenation)

- Solvent: Methanol or N,N-dimethylformamide (DMF)

- Temperature: 35 °C (methanol) or 100 °C (DMF)

- Time: 2 hours in methanol; 30 minutes in DMF

Procedure:

A mixture of 4-nitro-2,3-dihydro-1H-isoindol-1-one, ammonium formate, and Pd/C is stirred under heating in the chosen solvent. After completion, the catalyst is filtered off, and the filtrate is concentrated. The residue is recrystallized from water to yield this compound as a light yellow solid.-

- Methanol method: 92% yield, purity >99.6% by HPLC

- DMF method: 83% yield

-

- Melting point: ~195.6–197 °C

- ¹H NMR confirms the presence of amino and methyl groups

- Elemental analysis matches theoretical values closely

| Parameter | Methanol Reduction | DMF Reduction |

|---|---|---|

| Catalyst | Pd/C (7.5%) | Pd/C (100 mg) |

| Reducing Agent | Ammonium formate (35 g) | Ammonium formate (5.75 g) |

| Solvent | Methanol (60 mL) | DMF (10 mL) |

| Temperature | 35 °C | 100 °C |

| Reaction Time | 2 hours | 30 minutes |

| Yield | 92% | 83% |

| Purity (HPLC) | 99.66% | Not specified |

Cyclization and Deprotection Strategies

According to patented methods, the isoindolinone core can be constructed via cyclization of substituted precursors:

Starting from Substituted Benzoates:

Methyl 2-bromomethyl-3-nitrobenzoate can be prepared via catalytic bromination of 2-methyl-3-nitrobenzoate under ultraviolet light. This intermediate undergoes further transformations to yield the isoindolinone scaffold.Cyclization Conditions:

Heating the intermediates in the presence of formamide or methanesulfonic acid induces cyclization to form the dihydroisoindolinone ring.Amino Group Formation:

When the amino substituent is protected, deprotection steps are performed prior to or after cyclization to yield the free amino group.Challenges:

Traditional methods using UV light for bromination are labor-intensive, low yielding, and difficult to scale industrially due to safety concerns with mercury lamps.

Industrial and Large-Scale Considerations

Continuous Flow and Automation:

For industrial synthesis, continuous flow reactors can be employed to improve reaction control, safety, and yield.Purification:

Recrystallization and chromatographic purification (silica gel column chromatography) are standard to achieve high purity (>95%) required for pharmaceutical applications.Solvent and Reagent Selection:

Polar aprotic solvents such as DMF and DMSO are preferred for their ability to dissolve intermediates and promote efficient reactions.

Preparation Data Summary Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 2-methyl-3-nitrobenzoate | Catalytic bromination in CCl4 under UV light | Low | Safety and scale-up issues due to UV mercury lamp |

| Formation of methyl 2-bromomethyl-3-nitrobenzoate | Subsequent reaction with amines and cyclization agents | Moderate | Requires purification by column chromatography |

| Cyclization to isoindolinone | Heating with formamide or methanesulfonic acid | Moderate | Cyclization step critical for ring formation |

| Reduction of nitro to amino | Pd/C, ammonium formate, methanol or DMF, heat | 83–92 | High yield and purity achievable with transfer hydrogenation |

Additional Notes on Preparation

Solubility and Formulation:

The compound’s solubility in aqueous and organic solvents affects formulation for biological assays. Preparation of stock solutions typically uses DMSO, followed by dilution with PEG300, Tween 80, or corn oil for in vivo studies. Careful stepwise addition and mixing ensure clear solutions without precipitation.Analytical Validation:

Purity and identity are confirmed by HPLC, NMR, and elemental analysis. HPLC conditions typically use acetonitrile and phosphate buffer mobile phases with UV detection at 230 nm.Environmental and Safety Considerations:

Avoidance of hazardous reagents like carbon tetrachloride and UV light sources in modern methods improves safety and scalability.

常见问题

Q. What are the recommended synthetic routes for 4-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via intramolecular amidoalkylation or ring-enlargement reactions. For example, related isoindolinone derivatives are synthesized using precursors like 2-benzyl-1,1,3,3-tetramethylisoindoline, where reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) influence byproduct formation and yield. Optimization may involve adjusting stoichiometric ratios of reagents (e.g., benzyl halides) and employing inert atmospheres to prevent oxidation. Column chromatography or recrystallization is typically used for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine and methyl substituents. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and amine (N-H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in studies of fluorophenyl-substituted isoindolinones .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, general protocols for isoindolinones include using gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, frontier molecular orbitals, and transition states. For example, the amine group’s nucleophilicity and the carbonyl’s electrophilicity can be analyzed to predict reactivity in cross-coupling or cycloaddition reactions. Molecular dynamics simulations may further assess solvent effects on reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or conformational flexibility. Variable-temperature NMR can identify dynamic processes, while isotopic labeling (e.g., ¹⁵N for amines) clarifies ambiguous signals. Comparative analysis with structurally characterized analogs (e.g., fluorophenyl-substituted isoindolinones) and computational spectral simulations (using tools like Gaussian) help validate assignments .

Q. How does the stereoelectronic environment of this compound influence its role in asymmetric synthesis?

- Methodological Answer : The methyl group at position 2 introduces steric hindrance, directing regioselectivity in reactions like Michael additions. The amine’s lone pair can participate in hydrogen bonding or act as a directing group in transition-metal catalysis. Studies on similar compounds (e.g., benzisothiazolylpiperazinyl indolinones) show that electronic effects from substituents modulate enantioselectivity in chiral environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer : Variability in yields often stems from differences in purification techniques (e.g., column chromatography vs. recrystallization) or trace impurities in starting materials. Systematic replication under controlled conditions (e.g., using anhydrous solvents, standardized catalysts) is essential. Reporting detailed experimental logs, including failure cases, enhances reproducibility .

Applications in Academic Research

Q. What role can this compound play in developing spin probes or radical scavengers?

- Methodological Answer : Isoindolinones with stable nitroxide radicals, such as TMIO (Tetramethylisoindolin-2-yloxyl), are used as spin probes in EPR spectroscopy. The amino and methyl groups in this compound could stabilize radical intermediates or act as ligands in metal complexes for studying redox processes .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。